(2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone
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Overview
Description
(2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone is an organic compound with the molecular formula C18H20O3. This compound is characterized by the presence of a tert-butoxy group and a methoxy group attached to a phenyl ring, which are further connected to a methanone group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone typically involves the reaction of 2-tert-butoxyphenol with 2-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The tert-butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
(2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol:
4-tert-Butoxyphenyl)methanamine: Shares the tert-butoxy group but has an amine group instead of a methanone group.
Uniqueness
(2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone is unique due to its combination of tert-butoxy and methoxy groups attached to a methanone group. This unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable in various research applications.
Properties
CAS No. |
922192-90-3 |
---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[2-[(2-methylpropan-2-yl)oxy]phenyl]methanone |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)21-16-12-8-6-10-14(16)17(19)13-9-5-7-11-15(13)20-4/h5-12H,1-4H3 |
InChI Key |
ONEUPDBLVZSOGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1C(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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